molecular formula C7H12N2S B12437667 3-(2-Methylpropyl)-1,2-thiazol-5-amine CAS No. 95881-96-2

3-(2-Methylpropyl)-1,2-thiazol-5-amine

Cat. No.: B12437667
CAS No.: 95881-96-2
M. Wt: 156.25 g/mol
InChI Key: VKVMUONEHGTIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)-1,2-thiazol-5-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate is then cyclized using sodium acetate and chloroacetic acid to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1,2-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-(2-Methylpropyl)-1,2-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1,2-thiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may act as an inhibitor of matrix metalloproteinases, which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropyl)-1,2-thiazol-5-amine is unique due to its specific thiazole ring structure and the presence of the 2-methylpropyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

95881-96-2

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C7H12N2S/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3

InChI Key

VKVMUONEHGTIFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NSC(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.